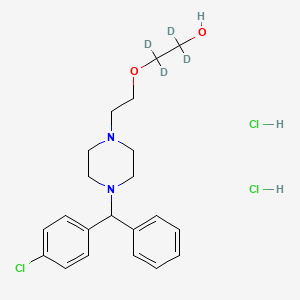
Scopolamine-d3 Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scopolamine-d3 Hydrobromide is a chemical compound derived from Scopolamine, a naturally occurring alkaloid found in plants like Datura and Hyoscyamus . It is used in neuroscience studies as a valuable tool to delve into the mechanisms underlying neurotransmitters and neuromodulators . It has a molecular formula of C17H19D3BrNO4 and a molecular weight of 387.28 .
Based on the difference in solubility between Scopolamine and Scopolamine Hydrobromide, salifying crystallization was selected and then treated with the synergistic effect of a magnetic field to achieve the goal of purifying Scopolamine .
Aplicaciones Científicas De Investigación
Disruption of Learned Behavior in Rats : Scopolamine Hydrobromide has been found to disrupt learned behavior in rats in a predictable manner, suggesting its use in studying behavioral and neurological processes (Herrnstein, 1962).
Use in Motion Sickness and Premedication : It is primarily used in the prophylaxis and treatment of motion sickness and as a premedication to dry bronchial and salivary secretions. Overdose can lead to central nervous system (CNS) depression (Corallo, Whitfield, & Wu, 2009).
Memory and Cognitive Impairment in Rodents : As a nonselective muscarinic antagonist, Scopolamine Hydrobromide has been employed in memory impairments studies in both humans and animals, serving as a model for cholinergic memory deficits (Klinkenberg & Blokland, 2011).
Effects on Antipredator Defense Reactions in Rats : Research has explored its effects on defensive reactions of rats to nonpainful threat stimuli, indicating its utility in studying animal behavior and neurobiology (Rodgers, Blanchard, Wong, & Blanchard, 1990).
Cognitive Assessments and Alzheimer's Disease Research : It has been used in cognitive assessment studies, showing deficits in verbal recall, visuospatial recall, visual recognition memory, visuospatial praxis, visuoperceptual function, and psychomotor speed. This research helps in understanding Alzheimer's disease and related conditions (Flicker, Serby, & Ferris, 2005).
Applications in Dentistry : Scopolamine Hydrobromide has been formulated into orodispersible films for use in dentistry as an antisialagogue, helping to reduce saliva secretion during dental procedures (Charyulu, Biswas, Wilma, Castelino, & Ravi, 2020).
Neuropharmacological Studies : It is also used to study the effects of chronic administration on spatial working memory and hippocampal receptors, furthering our understanding of neurotransmission and cognitive processes (Doğuç, Delibaş, Vural, Altuntaş, Sutcu, & Sonmez, 2012).
Mecanismo De Acción
Safety and Hazards
When handling Scopolamine Hydrobromide, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Propiedades
IUPAC Name |
[(1R,2R,4S,5S)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4.BrH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12-,13-,14+,15-,16+;/m1./s1/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGQALLALWYDJH-OKZBSECCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858389 |
Source


|
| Record name | (1R,2R,4S,5S)-9-(~2~H_3_)Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279037-70-5 |
Source


|
| Record name | (1R,2R,4S,5S)-9-(~2~H_3_)Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











